2-Bromo-4-fluoro-6-methylbenzenethiol
Description
Contextualization of 2-Bromo-4-fluoro-6-methylbenzenethiol within Thiophenol Chemistry
Benzenethiols, also known as thiophenols, are a class of organosulfur compounds consisting of a phenyl group bonded to a thiol (-SH) substituent. They are the sulfur analogues of phenols. The chemistry of thiophenols is rich and varied, largely dictated by the reactivity of the thiol group and the electronic nature of the aromatic ring. Halogenated and methyl-substituted benzenethiols are a significant subclass, where the presence of halogen (F, Cl, Br, I) and methyl (-CH₃) groups on the benzene (B151609) ring profoundly influences the molecule's properties and reactivity.
This compound is a polysubstituted benzenethiol (B1682325) featuring a specific substitution pattern: a bromine atom and a methyl group ortho to the thiol function, and a fluorine atom at the para position. This unique arrangement of electron-withdrawing halogens and an electron-donating methyl group creates a distinct electronic environment that sets it apart from simpler thiophenols.
Overview of Structural Features and Electronic Environment in Related Arenethiols
The properties of a substituted benzene derivative are governed by the interplay of inductive and resonance effects of its substituents. libretexts.orgmsu.edu
Bromine (ortho-position): Similar to fluorine, bromine is an electronegative halogen that deactivates the aromatic ring through its strong -I effect. hawaii.edu It also possesses a +R effect, directing incoming electrophiles to the ortho and para positions. The large size of the bromine atom can also introduce steric hindrance around the adjacent thiol group.
Methyl Group (ortho-position): The methyl group is an electron-donating group through a +I (inductive) effect and hyperconjugation. lumenlearning.com It activates the aromatic ring, making it more electron-rich and thus more reactive towards electrophiles. libretexts.org
Thiol Group (-SH): The thiol group itself is a weak activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The sulfur atom is less electronegative than oxygen, making thiophenols more acidic than phenols. youtube.com
In this compound, these competing effects create a complex electronic landscape. The two halogen atoms withdraw electron density, while the methyl group donates it. This intricate balance is expected to influence the acidity of the thiol proton, the nucleophilicity of the thiolate anion, and the regioselectivity of further reactions on the aromatic ring.
Significance of Substituted Benzenethiols in Contemporary Organic Synthesis and Chemical Research
Substituted benzenethiols are versatile and valuable building blocks in modern organic chemistry. Their significance stems from their utility in constructing a wide array of more complex molecules. diva-portal.org
They are key precursors for the synthesis of sulfur-containing heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. For instance, 2-aminobenzenethiols are fundamental for creating benzothiazoles and 1,4-benzothiazines, classes of compounds known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. ijcrt.orgmdpi.combenthamscience.comnih.gov The thiol group is a potent nucleophile, readily participating in substitution and addition reactions. It can also be oxidized to form disulfide bridges, a linkage crucial in peptide and protein chemistry. nih.gov
Furthermore, the presence of halogens on the thiophenol ring, such as the bromine atom in the target compound, provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org This dual functionality—a reactive thiol group and a site for cross-coupling—makes halogenated benzenethiols powerful intermediates for assembling complex molecular architectures.
Research Gaps and Motivations for In-depth Study of this compound
A thorough search of the chemical literature reveals a significant research gap concerning this compound. There appear to be no dedicated studies on its synthesis, characterization, or reactivity. Its precursors, such as 2-bromo-4-fluoro-6-methylaniline (B1271559) sigmaaldrich.com and 2-bromo-4-fluoro-6-methylphenol (B2496722) nih.gov, are known compounds, suggesting that the thiol is synthetically accessible.
The motivation for an in-depth study of this specific molecule is compelling. Its unique trisubstitution pattern offers the potential for novel reactivity and the synthesis of new chemical entities. The combination of a nucleophilic thiol group, a site for cross-coupling (C-Br bond), and the modulating electronic effects of the fluoro and methyl groups could make it a highly valuable and specialized building block. Investigating its synthesis and reactivity would fill the current knowledge void and could unlock new synthetic routes to complex, polysubstituted aromatic and heterocyclic systems with potential applications in medicinal chemistry and materials science. semanticscholar.org
Detailed Research Findings
As there is no direct research on this compound, this section outlines its predicted properties and plausible synthetic pathways based on established chemical principles and data from analogous structures.
Predicted Physicochemical Properties
The fundamental properties of this compound can be calculated based on its molecular structure.
| Property | Value |
| Molecular Formula | C₇H₆BrFS |
| Molecular Weight | 221.09 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Table data is calculated and not from experimental measurement.
Plausible Synthetic Pathways
The synthesis of arenethiols can often be accomplished from the corresponding anilines via diazonium salt intermediates. Given the commercial availability of 2-Bromo-4-fluoro-6-methylaniline sigmaaldrich.com, this represents the most logical starting point.
A common and effective method is the Leuckart thiophenol reaction , or variations thereof, which involves the diazotization of an aniline (B41778) followed by reaction with a sulfur-containing nucleophile.
Diazotization: The starting material, 2-Bromo-4-fluoro-6-methylaniline, would be treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt. The formation of diazonium salts from primary aromatic amines is a standard and reliable reaction. ncert.nic.in
Sulfur Nucleophile Addition: The freshly prepared diazonium salt solution would then be reacted with a sulfur source. A widely used reagent for this purpose is potassium ethyl xanthate (C₂H₅OCS₂K). This reaction typically forms an aryl xanthate intermediate. acs.org
Hydrolysis: The resulting aryl xanthate intermediate can then be hydrolyzed under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide) to cleave the xanthate group and, after acidic workup, yield the final product, this compound.
This multi-step process is a well-established method for converting anilines to thiophenols and avoids the use of more hazardous reagents. utrgv.eduorganic-chemistry.org
Anticipated Reactivity and Research Applications
The reactivity of this compound can be anticipated based on its functional groups:
Thiol Group: The -SH group is expected to be nucleophilic and acidic. It can be deprotonated by a base to form the corresponding thiolate, a much stronger nucleophile that can participate in S-alkylation, S-arylation, and Michael addition reactions. The thiol can also undergo oxidation to form a disulfide (2,2'-dibromo-4,4'-difluoro-6,6'-dimethyldiphenyldisulfide).
Aromatic Ring: The C-Br bond serves as a key site for transition-metal-catalyzed cross-coupling reactions. This would allow for the introduction of various aryl, alkyl, or other functional groups at the 2-position, providing a powerful tool for molecular elaboration. acs.org
Building Block for Heterocycles: This compound is an ideal precursor for synthesizing highly substituted sulfur-containing heterocycles. For example, if the methyl group were replaced with an amino group (forming 2-amino-6-bromo-4-fluorobenzenethiol), it could be directly used to synthesize complex benzothiazoles. While the methyl group prevents direct cyclization in this manner, the molecule remains a valuable intermediate for multi-step syntheses of complex organosulfur compounds. mdpi.com
The unique substitution pattern makes it a target for researchers looking to create novel ligands for catalysis or develop new pharmacologically active agents where precise control over steric and electronic properties is crucial. nih.govrsc.org
Properties
CAS No. |
1208076-78-1 |
|---|---|
Molecular Formula |
C7H6BrFS |
Molecular Weight |
221.09 g/mol |
IUPAC Name |
2-bromo-4-fluoro-6-methylbenzenethiol |
InChI |
InChI=1S/C7H6BrFS/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 |
InChI Key |
ITBKVQWFSQIBQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S)Br)F |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Strategies for 2 Bromo 4 Fluoro 6 Methylbenzenethiol
Direct Synthesis Approaches to Halogenated Thiophenols
Direct methods offer a more streamlined approach to synthesizing halogenated thiophenols by creating the carbon-sulfur bond on an aromatic ring that already contains the required substituents.
One direct strategy involves the coupling of an appropriately substituted aryl halide with a sulfur source. For a molecule like 2-Bromo-4-fluoro-6-methylbenzenethiol, a potential starting material would be a di-halogenated precursor such as 1,2-dibromo-4-fluoro-6-methylbenzene.
A notable method is the copper-catalyzed coupling reaction between an aryl iodide (or in some cases, bromide) and elemental sulfur. organic-chemistry.org This reaction is typically performed in a solvent like N,N-dimethylformamide (DMF) in the presence of a base such as potassium carbonate. The resulting disulfide intermediate is then treated with a reducing agent, for instance, sodium borohydride, to yield the final aryl thiol. organic-chemistry.org This approach is advantageous as it tolerates a wide range of functional groups, including bromo and fluoro substituents. organic-chemistry.org
| Parameter | Description |
| Reaction Type | Copper-Catalyzed C-S Coupling |
| Aryl Halide | Aryl Iodide or Bromide |
| Sulfur Source | Elemental Sulfur (S₈) |
| Catalyst | Copper(I) Iodide (CuI) |
| Reducing Agent | Sodium Borohydride (NaBH₄) or Triphenylphosphine (PPh₃) |
| Key Advantage | Good functional group tolerance (hydroxyl, bromo, fluoro, etc.). organic-chemistry.org |
A classic and reliable method for preparing thiophenols is the reduction of the corresponding benzenesulfonyl chloride. orgsyn.orgwikipedia.org This pathway involves two main steps: the sulfonation of the aromatic ring followed by the reduction of the resulting sulfonyl chloride.
For the target compound, the required intermediate would be 2-bromo-4-fluoro-6-methylbenzenesulfonyl chloride . The synthesis of related isomers, such as 4-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride, is documented. sigmaaldrich.com Once the sulfonyl chloride is obtained, it can be reduced to the thiophenol using various reducing agents. A common and effective reagent for this transformation is zinc dust in the presence of an acid, such as sulfuric or hydrochloric acid. orgsyn.org
| Starting Material | Intermediate | Final Product | Reducing Agent |
| 2-Bromo-4-fluoro-6-methylbenzene | 2-Bromo-4-fluoro-6-methylbenzenesulfonyl chloride | This compound | Zinc (Zn) and Acid |
Indirect Synthetic Routes via Precursor Compounds and Functional Group Interconversions
Indirect routes rely on the synthesis of a precursor molecule containing a different functional group, which is then chemically converted into the thiol group. These multi-step sequences provide flexibility and are often necessary for complex substitution patterns.
The Leuckart thiophenol reaction is a well-established method that uses an aniline (B41778) derivative as the starting material. wikipedia.org This process begins with the diazotization of the aniline to form a diazonium salt, which is then reacted with a sulfur-containing nucleophile, most commonly a xanthate salt like potassium ethyl xanthate. orgsyn.orgwikipedia.org The resulting aryl xanthate is subsequently hydrolyzed to afford the desired thiophenol.
The required precursor for this synthesis is 2-Bromo-4-fluoro-6-methylaniline (B1271559) . sigmaaldrich.com The synthesis of this aniline itself can be accomplished through various means, often starting from a related nitrotoluene or toluene (B28343) derivative.
Reaction Sequence:
Diazotization: 2-Bromo-4-fluoro-6-methylaniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt.
Thiolation: The diazonium salt solution is reacted with potassium ethyl xanthate.
Hydrolysis: The intermediate S-aryl xanthate is hydrolyzed, typically under basic conditions, to yield this compound.
The conversion of a phenol (B47542) to a thiophenol is another powerful indirect method, famously achieved through the Newman-Kwart rearrangement. orgsyn.orgpsu.edu This thermal rearrangement process involves three key steps. orgsyn.org The necessary starting material for this route is 2-Bromo-4-fluoro-6-methylphenol (B2496722) . nih.gov The synthesis of this phenol precursor has been described, for instance, by the diazotization and hydrolysis of 2-methyl-4-fluoroaniline, followed by bromination. google.com
Newman-Kwart Rearrangement Sequence:
Thiocarbamate Formation: The phenol is reacted with a dialkylthiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) to form an O-aryl dialkylthiocarbamate. orgsyn.org
Thermal Rearrangement: The O-aryl thiocarbamate is heated to a high temperature (typically >200 °C), causing it to rearrange into the more thermally stable S-aryl isomer. orgsyn.org
Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed with a strong base (e.g., potassium hydroxide) to liberate the thiophenol. orgsyn.org
| Step | Reaction | Key Reagent |
| 1 | Phenol → O-Aryl thiocarbamate | N,N-Dialkylthiocarbamoyl chloride |
| 2 | O-Aryl → S-Aryl thiocarbamate | Heat (Pyrolysis) |
| 3 | S-Aryl thiocarbamate → Thiophenol | Base (e.g., KOH) for hydrolysis |
While less direct, it is theoretically possible to synthesize the target thiol from benzonitrile (B105546) or benzoate (B1203000) precursors. These routes are generally more complex and involve multiple transformations. The required precursors would be 2-Bromo-4-fluoro-6-methylbenzonitrile nih.gov or a corresponding methyl benzoate derivative.
A plausible, though lengthy, pathway starting from the benzonitrile could involve:
Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid (2-bromo-4-fluoro-6-methylbenzoic acid) under acidic or basic conditions.
Rearrangement: The carboxylic acid is converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. Hydrolysis of the isocyanate yields the aniline (2-bromo-4-fluoro-6-methylaniline).
Diazotization and Thiolation: The resulting aniline can then be converted to the thiophenol via the Leuckart reaction as described in section 2.2.1.
This highlights how precursors like benzonitriles can serve as synthons for other functional groups, ultimately leading to the desired product through established chemical pathways.
Derivatization from Isomeric Halogenated Methylbenzenethiols
The synthesis of specifically substituted aromatic compounds like this compound is highly dependent on the starting materials and the regioselectivity of the reactions employed. Direct synthesis from an isomeric benzenethiol (B1682325) is not a commonly documented route due to the challenges in selectively rearranging or substituting groups on the aromatic ring once the thiol is in place.
Instead, the synthesis typically relies on building the substitution pattern on a more stable precursor, such as an aniline derivative. For instance, the synthesis of the closely related precursor, 2-bromo-4-fluoro-6-methylphenol, starts with 4-fluoro-2-methylaniline. google.com A hypothetical derivatization from an isomeric precursor would involve starting with a compound like 2-fluoro-6-methylaniline (B1315733) or 4-bromo-2-methylaniline. The synthetic sequence would likely involve diazotization of the aniline to form a reactive diazonium salt, followed by substitution reactions to introduce the remaining bromo and thiol groups. ncert.nic.inorgsyn.org However, controlling the position of the incoming groups (regioselectivity) would be a significant challenge.
The challenge of controlling isomeric outcomes is a central theme in the synthesis of substituted heterocycles as well. In the synthesis of 6-bromo-7-methylpurine, methylation of the 6-bromopurine (B104554) precursor yields a mixture of the desired N7-methylated isomer and the undesired N9-methylated isomer. nih.gov Researchers found that the choice of solvent was critical in controlling the isomer ratio, demonstrating that reaction conditions can be tuned to favor the formation of one isomer over another. nih.gov This principle of isomeric control through reaction optimization is directly applicable to the synthesis of complex benzene (B151609) derivatives.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing byproducts. While specific optimization data for this compound is not detailed in the provided literature, extensive research into analogous syntheses provides a clear framework for achieving high efficiency.
Key optimization strategies involve the careful selection of solvents, reagents, and temperature. For example, in the synthesis of a methylated purine, changing the solvent and methylating agent significantly improved the yield of the desired product by altering the selectivity of the reaction. The use of less polar solvents like tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297) (AcOEt) favored the desired isomer over the product formed in more traditional polar solvents like N,N-dimethylformamide (DMF). nih.gov
The following table, based on data from an analogous methylation reaction, illustrates how solvent choice and temperature can influence product selectivity and yield.
| Entry | Solvent | Temperature (°C) | Product Ratio (Desired:Undesired) | Radiochemical Yield (RCY) of Desired Product |
| 1 | N,N-dimethylformamide (DMF) | 100 | ~1:1 | 24–26% |
| 2 | Acetonitrile (MeCN) | 100 | ~1:1 | 24–26% |
| 3 | Acetone (ACT) | 100 | ~1:1 | 24–26% |
| 4 | Tetrahydrofuran (THF) | 140 | ~2:1 | 28% |
| 5 | Ethyl Acetate (AcOEt) | 140 | ~2:1 | 35% |
| Data derived from an analogous isomeric selectivity study in the synthesis of [11C]7m6BP. nih.gov |
Development of Green Chemistry Approaches in Synthetic Pathways
The integration of green chemistry principles into synthetic routes is essential for reducing environmental impact and improving industrial viability. Several advancements in the synthesis of related halogenated phenols and anilines highlight this trend.
A key development is the modification of the diazotization reaction, a common step in synthesizing compounds from anilines. google.comgoogle.com
Wastewater Reduction : A patented method for preparing 2-bromo-4-fluoro-6-methylphenol specifies using nitrosyl sulfuric acid as the diazotization reagent instead of the more traditional sodium nitrite. This change is significant because the resulting acidic wastewater is free of salt, making it much easier to treat and manage, which is a key consideration for industrial-scale production. google.com
Non-Aqueous Systems : In another synthesis, the move from an aqueous reaction system to a non-aqueous one for a diazotization reaction proved highly effective. Using isoamyl nitrite as the diazotization reagent in a non-aqueous system accelerated the reaction, improved the stability of the diazonium salt intermediate at low temperatures, and reduced the formation of byproducts. This approach not only reduced waste but also increased the reaction yield to between 85% and 92%. google.com
Another green strategy involves optimizing the use of hazardous reagents like bromine. A process for synthesizing 2-bromo-4-fluoro-6-methylphenol introduces hydrogen peroxide into the bromination step. This allows the reaction to proceed efficiently with a reduced molar ratio of bromine, making the process more environmentally friendly and cost-effective. google.com The molar ratio of the 4-fluoro-2-methylphenol (B144770) precursor to bromine to hydrogen peroxide was optimized to 1:0.54-0.6:0.7-0.8. google.com
Chemical Reactivity and Transformative Chemistry of 2 Bromo 4 Fluoro 6 Methylbenzenethiol
Nucleophilic Substitution Reactions Involving Halogen and Thiol Groups
Nucleophilic substitution reactions are fundamental transformations for this molecule. The sites susceptible to such reactions include the carbon atoms bonded to the halogens (bromine and fluorine) and the sulfur atom of the thiol group.
The carbon-bromine bond is a primary site for reactivity in 2-Bromo-4-fluoro-6-methylbenzenethiol. Due to the electronegativity difference between carbon and bromine, the carbon atom bears a partial positive charge, making it susceptible to attack by nucleophiles. drishtiias.com However, direct nucleophilic aromatic substitution (SNAr) at the bromine-substituted carbon is generally difficult unless strongly activated by electron-withdrawing groups. Instead, the bromine atom is an excellent leaving group in transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling, which proceeds via an oxidative addition mechanism. scispace.com This pathway is the most common and synthetically useful method for the functionalization of this position.
The carbon-fluorine bond is significantly stronger and less polarized than the carbon-bromine bond, making fluorine a poor leaving group in nucleophilic substitution reactions. drishtiias.com Consequently, direct substitution at the fluorine center is considerably more challenging and requires harsh reaction conditions or significant activation from potent electron-withdrawing groups positioned ortho or para to the fluorine atom. In the context of this compound, the electronic environment does not strongly favor SNAr at the fluorine position, especially when the more reactive C-Br bond is present. nih.gov Therefore, reactions typically occur with high selectivity at the bromine center over the fluorine center.
The thiol group is acidic and can be readily deprotonated by a base to form a nucleophilic thiolate anion (S⁻). This thiolate is a potent nucleophile and can participate in a variety of substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form thioethers and thioesters, respectively. The thiol group's nucleophilicity makes it a key handle for introducing a wide range of substituents at the sulfur atom. drishtiias.com
Electrophilic Aromatic Substitution Reactions on the Aromatic Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity of this reaction are governed by the electronic effects of the existing substituents. In this compound, the directing effects are as follows:
Methyl (-CH₃): An activating, ortho, para-directing group.
Thiol (-SH): A strongly activating, ortho, para-directing group.
Fluorine (-F) and Bromine (-Br): Deactivating, ortho, para-directing groups. libretexts.org
The combined influence of these groups directs incoming electrophiles primarily to the positions ortho and para to the most activating groups, which are the thiol and methyl groups. The available positions for substitution are C3 and C5. Given the strong activating nature of the thiol and methyl groups, electrophilic attack is feasible. However, steric hindrance from the adjacent methyl and bromo groups will significantly influence the final product distribution, likely favoring substitution at the less hindered C5 position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. libretexts.orgyoutube.com
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with the bromine atom of this compound serving as an ideal handle. nih.gov The general order of reactivity for aryl halides in these transformations is I > Br > Cl >> F, ensuring high selectivity for reactions at the C-Br bond. tcichemicals.com
Palladium complexes are highly effective catalysts for mediating a wide array of cross-coupling reactions. youtube.comnih.gov The catalytic cycle typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. scispace.comnih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. nih.gov It is widely used due to the stability and low toxicity of the boron reagents and its tolerance for a broad range of functional groups. tcichemicals.comscispace.com
Sonogashira Coupling: This reaction creates a C-C bond between the aryl bromide and a terminal alkyne. organic-chemistry.org It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. soton.ac.uk This method is a direct route to aryl alkynes.
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine (primary or secondary). wikipedia.org It has become a vital method for the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science. nih.gov
Interactive Table: Predicted Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Base | Product Type |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Biaryl |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | Aryl Alkyne |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Aryl Amine |
Copper-Mediated and Other Transition Metal-Catalyzed Processes
The synthetic utility of this compound is significantly enhanced by its participation in transition metal-catalyzed cross-coupling reactions. The presence of both a nucleophilic thiol group and a carbon-bromine bond on the aromatic ring allows for selective coupling at either site, depending on the chosen catalyst and reaction conditions.
Copper-catalyzed C–S cross-coupling reactions are a well-established method for the formation of diaryl thioethers. nih.gov In the context of this compound, the thiol moiety can be coupled with various aryl halides. Research has shown that aryl thiols bearing electron-withdrawing groups, such as fluorine, are efficiently coupled with aryl iodides. nih.gov These reactions often proceed in the presence of a copper catalyst, a base, and a suitable solvent. While specific studies on this exact molecule are not prevalent, the general applicability of these methods is well-documented. For instance, light-driven, copper-catalyzed C-S cross-coupling reactions have been successfully carried out without the need for an external photoredox catalyst. nih.gov
Palladium catalysis offers a complementary approach, primarily targeting the C–Br bond for cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. uva.esmdpi.com These methodologies allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 2-position of the benzene (B151609) ring. The high tolerance of palladium complexes for a wide array of functional groups makes them particularly suitable for complex molecule synthesis. uva.es For example, a Suzuki-Miyaura coupling could be employed to react the C-Br bond of this compound with a boronic acid derivative, leaving the thiol group intact for subsequent transformations. The choice of ligands, bases, and solvents is crucial for achieving high selectivity and yield in these transformations. mdpi.com
| Reaction Type | Catalyst System (Example) | Coupling Partner | Potential Product |
|---|---|---|---|
| Ullmann Condensation (C-S Coupling) | CuI / Base (e.g., Cs2CO3) | Aryl Iodide (Ar-I) | 2-(Arylthio)-1-bromo-5-fluoro-3-methylbenzene |
| Suzuki-Miyaura Coupling (C-C Coupling) | Pd(PPh3)4 / Base (e.g., K2CO3) | Arylboronic Acid (Ar-B(OH)2) | 6-Aryl-4-fluoro-2-methylbenzenethiol |
| Sonogashira Coupling (C-C Coupling) | PdCl2(PPh3)2 / CuI / Base (e.g., Et3N) | Terminal Alkyne (RC≡CH) | 2-(Alkynyl)-4-fluoro-6-methylbenzenethiol |
Oxidation and Reduction Chemistry of the Thiol Group
The thiol group of this compound is redox-active and can undergo both oxidation and reduction reactions. The most common oxidative transformation is the coupling of two thiol molecules to form a disulfide. This reaction can be achieved using a variety of oxidants or catalytic systems.
A notable method involves the photocatalyzed aerobic oxidation of thiols to disulfides using copper(I) oxide (Cu₂O) polyhedra as a catalyst. acs.org This process is efficient and proceeds under mild conditions, utilizing oxygen from the air as the terminal oxidant. Studies on various substituted benzenethiols have demonstrated that substrates with both electron-donating (e.g., methyl) and electron-withdrawing (e.g., fluoro) groups are converted to the corresponding disulfides in high yields. acs.org The reaction is typically performed under irradiation from a light-emitting diode (LED) lamp in a suitable solvent like acetonitrile. acs.org This suggests that this compound would readily undergo this transformation to yield bis(2-bromo-4-fluoro-6-methylphenyl) disulfide.
The reduction of the resulting disulfide back to the parent thiol is a fundamental reaction in sulfur chemistry. This transformation can be accomplished using various reducing agents. Common laboratory reagents for disulfide reduction include zinc dust in an acidic medium, sodium borohydride (NaBH₄), or phosphines like triphenylphosphine (PPh₃) in aqueous solutions. The choice of reducing agent depends on the compatibility with other functional groups in the molecule.
| Transformation | Reagents/Conditions | Product |
|---|---|---|
| Thiol Oxidation | Cu₂O, O₂, LED light (390 nm), Acetonitrile | bis(2-bromo-4-fluoro-6-methylphenyl) disulfide |
| Disulfide Reduction | Zinc / Acetic Acid | This compound |
| Disulfide Reduction | Sodium Borohydride (NaBH₄) / Ethanol | This compound |
Radical Reactions and Mechanistic Pathways
The sulfur-hydrogen bond in thiols is significantly weaker than a typical carbon-hydrogen bond, making it susceptible to homolytic cleavage to form a thiyl radical (RS•). wikipedia.org Consequently, this compound can serve as a precursor to the corresponding 2-bromo-4-fluoro-6-methylphenylthiyl radical. This reactive intermediate can be generated through various methods, including hydrogen atom abstraction by other radicals, photolysis, radiolysis, or single-electron oxidation. wikipedia.orgmdpi.com
Once formed, the thiyl radical can participate in several reaction pathways. The most common fate is dimerization, which leads to the formation of bis(2-bromo-4-fluoro-6-methylphenyl) disulfide, the same product obtained from oxidative coupling. wikipedia.org
Thiyl radicals are also known to readily add to sites of unsaturation, such as alkenes and alkynes, in a process known as the thiol-ene or thiol-yne reaction. wikipedia.orgmdpi.com This radical addition is a powerful tool for carbon-sulfur bond formation. The 2-bromo-4-fluoro-6-methylphenylthiyl radical would be expected to add to an alkene, generating a carbon-centered radical that can then propagate a radical chain reaction or be quenched. The regioselectivity of this addition is influenced by the stability of the resulting carbon-centered radical. The phenylthiyl radical is considered to have reactivity intermediate between that of a nucleophilic and an electrophilic radical. mdpi.com
Mechanistic studies on aromatic thiols have shown that electron transfer reactions can also lead to the formation of thiol radical cations (ArSH•⁺) in addition to thiyl radicals (ArS•). rsc.org These species have distinct optical absorption spectra and kinetic properties, and their formation can be influenced by the reaction conditions and the presence of other reagents. rsc.org
| Radical Process | Initiation Method (Example) | Reactant | General Product Type |
|---|---|---|---|
| Thiyl Radical Formation | AIBN (Azobisisobutyronitrile), heat | This compound | 2-Bromo-4-fluoro-6-methylphenylthiyl radical |
| Radical Dimerization | Any radical initiation | Two thiyl radicals | Disulfide |
| Thiol-Ene Reaction | UV light or AIBN | Alkene (e.g., Styrene) | Alkyl aryl thioether |
Cyclization and Annulation Reactions Leading to Heterocyclic Compounds
The structure of this compound, featuring a nucleophilic thiol group and an electrophilic C-Br center in an ortho relationship, makes it an ideal precursor for intramolecular cyclization reactions to form sulfur-containing heterocyclic compounds. The primary product expected from such a reaction would be a substituted benzothiophene.
One potential pathway is an intramolecular nucleophilic aromatic substitution (SₙAr) reaction. acsgcipr.org Upon deprotonation of the thiol with a suitable base to form the more nucleophilic thiolate, the thiolate can attack the carbon atom bearing the bromine atom, displacing the bromide ion and forming the five-membered heterocyclic ring of 7-fluoro-5-methylbenzo[b]thiophene. This type of reaction is often facilitated by heat or catalysis.
Alternatively, transition metal catalysis can be employed to facilitate an intramolecular C-S cross-coupling reaction. Catalysts based on palladium or copper can activate the C-Br bond, enabling the intramolecular attack of the thiol group. This method often proceeds under milder conditions and with higher efficiency than uncatalyzed thermal cyclizations.
Radical-based cyclizations are also a possibility. As discussed, a thiyl radical can be generated from the thiol group. If a suitable radical acceptor is present elsewhere in a molecule tethered to the thiol, an intramolecular radical cyclization can occur. mdpi.com While not a direct cyclization of the starting material itself, this highlights the versatility of the thiol group in constructing cyclic systems.
| Cyclization Strategy | Key Reagents | Plausible Heterocyclic Product |
|---|---|---|
| Intramolecular SₙAr | Strong Base (e.g., NaH, K₂CO₃) | 7-Fluoro-5-methylbenzo[b]thiophene |
| Intramolecular C-S Coupling | Pd or Cu catalyst, Base | 7-Fluoro-5-methylbenzo[b]thiophene |
Investigations into Degradation Pathways under Various Chemical Conditions
The chemical stability and potential degradation pathways of this compound are dictated by the reactivity of its constituent functional groups under various conditions. While specific degradation studies on this compound are not widely published, its decomposition can be predicted based on the known chemistry of aryl thiols, aryl halides, and substituted benzenes.
Under strong oxidizing conditions (e.g., hydrogen peroxide, peroxy acids), the thiol group is susceptible to over-oxidation. This can lead to the formation of the corresponding sulfinic acid (R-SO₂H) and ultimately the sulfonic acid (R-SO₃H), which represents a significant chemical degradation of the parent thiol. Similarly, the methyl group can be oxidized to a carboxylic acid under harsh conditions, such as with potassium permanganate, although this typically requires elevated temperatures. thieme-connect.de
The carbon-halogen bonds exhibit different stabilities. The C-Br bond is more susceptible to nucleophilic attack and reductive cleavage than the C-F bond. Under strongly basic conditions, particularly at high temperatures, nucleophilic aromatic substitution could occur, leading to the replacement of the bromine or fluorine atoms. Reductive conditions, such as catalytic hydrogenation with a palladium catalyst or treatment with strong reducing agents, could lead to hydrodehalogenation, selectively removing the bromine atom to yield 4-fluoro-2-methylbenzenethiol.
The compound may also be sensitive to certain metal catalysts, which could promote unwanted side reactions or decomposition, especially at elevated temperatures. The thiol group itself can coordinate to metal centers, potentially leading to catalyst inhibition or decomposition pathways.
| Condition | Affected Functional Group | Potential Degradation Product(s) |
|---|---|---|
| Strong Oxidation (e.g., KMnO₄, H₂O₂) | Thiol (-SH), Methyl (-CH₃) | 2-Bromo-4-fluoro-6-methylbenzenesulfonic acid, 3-Bromo-5-fluoro-2-mercaptobenzoic acid |
| Strong Base (e.g., NaOH, heat) | Bromo (-Br), Fluoro (-F) | 3-Bromo-5-hydroxy-2-methylbenzenethiol, 3-Fluoro-5-hydroxy-2-methylbenzenethiol |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Bromo (-Br) | 4-Fluoro-2-methylbenzenethiol |
Advanced Spectroscopic Elucidation and Structural Characterization of 2 Bromo 4 Fluoro 6 Methylbenzenethiol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
The ¹H NMR spectrum of 2-Bromo-4-fluoro-6-methylbenzenethiol is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the thiol proton. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene (B151609) ring.
The aromatic region is expected to show two distinct signals for the two aromatic protons. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as doublets or doublet of doublets due to coupling with the adjacent fluorine atom and with each other. The methyl protons will present as a singlet, typically in the range of 2.2-2.5 ppm. The thiol proton (-SH) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic-H | 7.0 - 7.5 | dd | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |
| Aromatic-H | 6.8 - 7.3 | dd | J(H-F) ≈ 4-6 Hz, J(H-H) ≈ 2-3 Hz |
| -CH₃ | 2.2 - 2.5 | s | - |
| -SH | 3.0 - 4.0 | br s | - |
Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected, corresponding to the six aromatic carbons and the one methyl carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon atom attached to the bromine (C-Br) will be deshielded, while the carbon attached to the fluorine (C-F) will show a large one-bond carbon-fluorine coupling constant (¹JC-F). The carbons ortho and para to the fluorine will also exhibit smaller C-F coupling.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-S | 125 - 135 | |
| C-Br | 110 - 120 | |
| C-F | 158 - 165 | ¹J ≈ 240-250 |
| C-CH₃ | 135 - 145 | |
| Aromatic C-H | 115 - 130 | ²J or ³J ≈ 20-30 |
| Aromatic C-H | 110 - 125 | ²J or ³J ≈ 5-10 |
| -CH₃ | 20 - 25 |
Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.
¹⁹F NMR is a highly sensitive technique for directly probing the environment of the fluorine atom. In this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split into a multiplet due to coupling with the neighboring aromatic protons. This coupling information is valuable for confirming the substitution pattern on the aromatic ring. The ¹⁹F NMR method is an efficient tool for elucidating metabolic pathways for the conversion of fluorine-containing compounds nih.gov.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.
The IR and Raman spectra of this compound will display characteristic absorption and scattering bands corresponding to its functional groups. The S-H stretching vibration is typically observed in the IR spectrum as a weak band in the region of 2550-2600 cm⁻¹. The C-Br stretching vibration usually appears in the fingerprint region, between 500 and 600 cm⁻¹. The C-F stretching vibration is expected to produce a strong absorption band in the IR spectrum, typically in the range of 1250-1000 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic ring are expected in the 2850-3100 cm⁻¹ region.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| -SH | Stretching | 2550 - 2600 | Weak |
| C-Br | Stretching | 500 - 600 | Medium to Strong |
| C-F | Stretching | 1250 - 1000 | Strong |
| C-CH₃ | Stretching | 2850 - 2960 | Medium |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
The vibrations of the aromatic ring give rise to a series of characteristic bands in the IR and Raman spectra. The C=C stretching vibrations of the benzene ring typically appear in the region of 1450-1600 cm⁻¹. The substitution pattern on the ring influences the exact position and intensity of these bands. The in-plane and out-of-plane C-H bending vibrations also provide valuable structural information. The presence of multiple substituents with different electronic properties (bromo, fluoro, methyl, and thiol groups) leads to a complex pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region, which can be characteristic of the substitution pattern. A complete vibrational assignment can be proposed for all the fundamental wavenumbers by comparing the spectra with those of related substituted benzenes cdc.gov.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a critical technique for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₇H₆BrFS, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure this mass to within a few parts per million (ppm), which would serve as strong evidence for the elemental composition of the molecule. However, specific HRMS data for this compound has not been reported in the available scientific literature.
Table 1: Theoretical Isotopic Mass Data for this compound (C₇H₆BrFS)
| Isotope | Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C₇H₆⁷⁹BrFS | 219.9463 | 100.0 |
| C₇H₆⁸¹BrFS | 221.9443 | 97.9 |
Note: This table represents theoretical values. Experimental data is not currently available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis
Gas chromatography-mass spectrometry is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for assessing the purity of volatile compounds and identifying any impurities. In a hypothetical GC-MS analysis of a sample of this compound, the compound would be expected to elute as a single major peak, with the retention time being characteristic of the compound under the specific chromatographic conditions. The mass spectrum associated with this peak would provide its fragmentation pattern, further confirming its identity. At present, no published GC-MS studies are available for this compound to confirm its purity or identify any volatile components.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions. For this compound, a successful X-ray crystallographic analysis would require the growth of a suitable single crystal. As of the latest literature review, there are no reports of the crystal structure of this compound, and therefore, no experimental data on its solid-state conformation or packing is available.
Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding)
Without an experimentally determined crystal structure, any discussion of the crystal packing and intermolecular interactions of this compound remains speculative. Based on its molecular structure, one could anticipate the presence of various intermolecular forces, such as dipole-dipole interactions arising from the polar C-Br, C-F, and C-S bonds, as well as van der Waals forces. The potential for weak hydrogen bonding involving the thiol group (-SH) as a donor and the fluorine or sulfur atoms as acceptors could also influence the crystal packing. However, confirmation of these interactions requires experimental crystallographic data, which is currently unavailable.
Conformational Analysis and Torsion Angle Studies
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Fluoro 6 Methylbenzenethiol
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine the ground-state electronic energy and electron density of a molecule, from which numerous other properties can be derived. For a molecule such as 2-Bromo-4-fluoro-6-methylbenzenethiol, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide deep insights into its geometry and electronic nature.
The first step in a typical DFT study is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. This process identifies the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. For this compound, key structural parameters of interest would be the C-S and S-H bond lengths of the thiol group, as well as the orientation of the thiol group relative to the substituted benzene (B151609) ring.
Conformational analysis is also crucial, particularly concerning the rotation around the C-S bond. Different rotational isomers (conformers) may exist, and DFT can be used to calculate their relative energies to determine the most stable conformation. In substituted thiophenols, the interplay of steric hindrance and electronic effects from the substituents (bromo, fluoro, and methyl groups) will dictate the preferred orientation of the thiol group.
Table 1: Predicted Molecular Geometry Parameters for a Substituted Thiophenol (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C-S Bond Length | 1.78 Å |
| S-H Bond Length | 1.35 Å |
| C-C-S Bond Angle | 121.5° |
Note: The data in this table is representative of typical values for substituted thiophenols and is intended for illustrative purposes.
The electronic density distribution reveals how electrons are shared among the atoms in the molecule, highlighting regions of high and low electron density. This is fundamental to understanding the molecule's polarity and reactive sites.
Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. In substituted thiophenols, the nature and position of the substituents can significantly influence the energies of the frontier orbitals and the magnitude of the energy gap.
Table 2: Frontier Molecular Orbital Energies for a Substituted Thiophenol (Illustrative)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Note: The data in this table is representative of typical values for substituted thiophenols and is intended for illustrative purposes.
Quantum Chemical Descriptors and Reactivity Indices
From the electronic structure data obtained through DFT, a variety of quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a theoretical framework for predicting how the molecule will behave in a chemical reaction.
Fukui functions are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack on a molecule. They are derived from the change in electron density at a particular point in the molecule as the total number of electrons changes.
f+(r) : Predicts the site for nucleophilic attack (where an electron is added).
f-(r) : Predicts the site for electrophilic attack (where an electron is removed).
f0(r) : Predicts the site for radical attack.
By calculating the Fukui functions for each atom in this compound, one could identify the specific atoms that are most susceptible to different types of chemical attack.
Table 3: Fukui Function Values for Atoms in a Substituted Thiophenol (Illustrative)
| Atom | f+ | f- | f0 |
|---|---|---|---|
| S | 0.25 | 0.15 | 0.20 |
| C1 (ipso-C) | 0.08 | 0.12 | 0.10 |
Note: The data in this table is representative and intended to illustrate the concept of Fukui functions.
The Average Local Ionization Energy (ALIE) is a descriptor that relates to the energy required to remove an electron from a specific point on the electron density surface of a molecule. Regions with lower ALIE values are more susceptible to electrophilic attack, as the electrons in these areas are less tightly bound. For this compound, an ALIE map would reveal the most probable sites for interaction with electrophiles.
Electronegativity (χ) : The tendency of a molecule to attract electrons.
Chemical Hardness (η) : A measure of the resistance to a change in electron distribution.
Electrophilicity Index (ω) : A measure of the ability of a molecule to accept electrons.
Table 4: Global Reactivity Descriptors for a Substituted Thiophenol (Illustrative)
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
Note: The data in this table is representative of typical values for substituted thiophenols and is intended for illustrative purposes.
Prediction of Spectroscopic Properties through Computational Methods
Detailed computational studies predicting the spectroscopic properties of this compound are not extensively available in publicly accessible scientific literature. Theoretical investigations are crucial for complementing experimental data by providing insights into the electronic structure and behavior of molecules. Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), to simulate various spectroscopic parameters.
Simulated NMR Chemical Shifts and Coupling Constants
As of the latest available data, specific simulated Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound have not been reported in dedicated computational studies. The prediction of NMR spectra through computational chemistry involves calculating the magnetic shielding tensors of the nuclei within a molecule. These calculations are highly dependent on the chosen theoretical model, including the functional and basis set, as well as considerations for solvent effects. For a molecule like this compound, theoretical NMR data would be invaluable for the precise assignment of proton (¹H) and carbon-13 (¹³C) signals in experimentally obtained spectra, especially for distinguishing between the aromatic protons and carbons in its substituted benzene ring.
Calculated Vibrational Spectra (IR and Raman)
Similarly, comprehensive computational analyses detailing the calculated Infrared (IR) and Raman vibrational spectra for this compound are not readily found in current research databases. The theoretical prediction of vibrational frequencies and intensities is instrumental in assigning the various vibrational modes of a molecule. These calculations can help to identify characteristic stretching, bending, and torsional modes associated with its functional groups, such as the C-S, C-Br, C-F, and aromatic C-H and C-C bonds. Such theoretical spectra, when compared with experimental data, can confirm the molecular structure and provide a deeper understanding of its vibrational properties.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
There is currently a lack of published molecular dynamics (MD) simulations specifically focused on this compound. MD simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. For this compound, MD simulations could provide valuable information on its behavior in different solvents, elucidating the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces. This would be particularly useful for understanding its solubility and reactivity in various chemical processes.
Analysis of Natural Bond Orbitals (NBO) and Non-Linear Optical (NLO) Properties, including First-Order Hyperpolarizability
Detailed theoretical investigations into the Natural Bond Orbitals (NBO) and Non-Linear Optical (NLO) properties of this compound, including its first-order hyperpolarizability (β), are not available in the existing scientific literature. NBO analysis provides insights into the electronic structure of a molecule, including charge distribution, hybridization, and intramolecular interactions like hyperconjugation. The study of NLO properties is important for identifying materials with potential applications in optoelectronics. The calculation of the first-order hyperpolarizability would quantify the second-order NLO response of the molecule, which is a key parameter for applications in technologies such as frequency doubling and optical switching.
Synthesis and Characterization of Derivatives and Analogues of 2 Bromo 4 Fluoro 6 Methylbenzenethiol
Systematic Modification of the Thiol Group (e.g., thioethers, disulfides, sulfonyl derivatives)
The thiol group is a key reactive center in 2-bromo-4-fluoro-6-methylbenzenethiol, offering a gateway to numerous derivatives through reactions characteristic of sulfhydryl compounds. youtube.com These modifications are fundamental in creating analogues with altered steric and electronic profiles.
Thioethers: The synthesis of thioethers from the parent thiol can be readily achieved. Thiolates, the conjugate bases of thiols, are excellent nucleophiles and readily participate in S(_N)2 reactions with alkyl halides to form thioethers, also known as sulfides. masterorganicchemistry.com This reaction is analogous to the Williamson ether synthesis. masterorganicchemistry.com For instance, deprotonation of this compound with a suitable base, followed by reaction with an alkyl halide (e.g., methyl iodide), would yield the corresponding methyl thioether.
Disulfides: The S-H bond in thiols is weaker than the O-H bond in alcohols, making thiols susceptible to oxidation. chemistrysteps.com Mild oxidizing agents can facilitate the formation of a disulfide bridge, linking two thiol molecules. This reaction is a key feature of thiol chemistry. chemistrysteps.com
Sulfonyl Derivatives: Stronger oxidation of the thiol group leads to the formation of sulfonic acids, which can then be converted to sulfonyl chlorides. The conversion of thiols to sulfonyl chlorides can be achieved through oxidative chlorination under acidic conditions. google.com These sulfonyl chlorides are highly reactive intermediates, valuable in organic synthesis for the introduction of sulfonyl groups. google.com
| Derivative Type | General Reaction | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| Thioether (Sulfide) | S(_N)2 Reaction | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | -S-R |
| Disulfide | Oxidation | Mild Oxidizing Agent (e.g., I(_2), H(_2)O(_2)) | -S-S- |
| Sulfonyl Chloride | Oxidative Chlorination | Chlorous acid or its salts under acidic conditions | -SO(_2)Cl |
Derivatization at Bromine and Fluorine Centers for Diverse Functionalities
The halogen substituents on the aromatic ring, bromine and fluorine, serve as versatile handles for introducing further molecular diversity through various coupling and substitution reactions.
Derivatization at the Bromine Center: The carbon-bromine bond is a common site for cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling with arylboronic acids, are effective for forming new carbon-carbon bonds. beilstein-journals.orgnih.gov This allows for the introduction of a wide range of aryl and heteroaryl substituents at the bromine position. Similarly, other transition-metal-catalyzed cross-coupling reactions can be employed to introduce different functionalities. For instance, cobalt-catalyzed cross-coupling of α-bromo α-fluoro β-lactams with diarylzinc reagents has been demonstrated. researchgate.net
Derivatization at the Fluorine Center: While the carbon-fluorine bond is generally strong, fluorine can act as a leaving group in nucleophilic aromatic substitution (S(_N)Ar) reactions, especially when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.com In the context of S(_N)Ar, the reactivity of halogens is often F > Cl > Br > I, which is the reverse of the trend seen in S(_N)1 and S(_N)2 reactions. masterorganicchemistry.comyoutube.com This is because the rate-determining step is the nucleophilic attack on the ring, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. masterorganicchemistry.comyoutube.com Therefore, the fluorine atom in analogues of this compound could potentially be displaced by strong nucleophiles, particularly if the electronic nature of the ring favors such a reaction. Palladium-catalyzed cross-coupling reactions involving the activation of C-F bonds have also been developed for perfluoro organic compounds. mdpi.commdpi.com
| Target Atom | Reaction Type | Typical Reagents/Catalysts | Introduced Functionality |
|---|---|---|---|
| Bromine | Suzuki-Miyaura Cross-Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh(_3))(_4)), Base | Aryl, Heteroaryl |
| Fluorine | Nucleophilic Aromatic Substitution (S(_N)Ar) | Strong nucleophile (e.g., NaOMe, NaNH(_2)) | Alkoxy, Amino, etc. |
Alterations to the Methyl Group (e.g., to form benzonitriles, aldehydes, or phenols)
The methyl group, while generally less reactive than the thiol or halogen centers, can be transformed into other functional groups through various synthetic strategies, further expanding the library of accessible derivatives.
Benzonitriles: The conversion of an aromatic methyl group to a nitrile functionality is a multi-step process. A common route involves the free-radical bromination of the benzylic position, followed by substitution with a cyanide source.
Aldehydes: The oxidation of methylarenes to the corresponding aldehydes can be challenging due to the potential for overoxidation to carboxylic acids. thieme-connect.de However, selective methods have been developed. For instance, cerium(IV) salts like ammonium cerium(IV) nitrate are effective for the side-chain oxidation of alkyl-substituted arenes to aldehydes. thieme-connect.de Another approach involves the electrochemical oxidation of methyl benzoheterocycles to aromatic acetals, which can then be hydrolyzed to the aldehydes. nih.gov
Phenols: The direct conversion of a methyl group to a hydroxyl group on an aromatic ring is not a standard transformation. However, the synthesis of the corresponding phenol (B47542), 2-bromo-4-fluoro-6-methylphenol (B2496722), has been achieved through a two-step process starting from 2-methyl-4-fluoroaniline. google.com This involves a diazotization-hydrolysis reaction to produce 4-fluoro-2-methylphenol (B144770), followed by a bromination reaction to yield the target phenol. google.com
| Target Functional Group | Synthetic Strategy | Typical Reagents |
|---|---|---|
| Benzonitrile (B105546) (-CN) | Benzylic bromination followed by nucleophilic substitution | 1. NBS, AIBN 2. NaCN |
| Aldehyde (-CHO) | Controlled benzylic oxidation | Cerium(IV) salts (e.g., (NH(_4))(_2)Ce(NO(_3))(_6)) |
| Phenol (-OH) | Multi-step synthesis from an aniline (B41778) precursor | 1. Diazotization-hydrolysis of corresponding aniline 2. Bromination |
Comparative Analysis of Reactivity and Spectroscopic Signatures within a Series of Analogues
The reactivity and spectroscopic properties of derivatives of this compound are intrinsically linked to the electronic and steric effects of their substituents.
Spectroscopic Signatures: The spectroscopic signatures of these analogues provide valuable structural information. In H NMR spectroscopy, the chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents. Electron-donating groups will cause upfield shifts, while electron-withdrawing groups will lead to downfield shifts. In C NMR, the chemical shifts of the ring carbons are similarly affected. Infrared (IR) spectroscopy can be used to identify the characteristic vibrational frequencies of the various functional groups. For instance, the S-H stretch of the thiol group, the C=O stretch of an aldehyde or ketone, and the N-H stretches of an amine will all appear at distinct regions of the spectrum. Mass spectrometry provides information on the molecular weight and fragmentation patterns, which can be used to confirm the structure of the derivatives. The vibrational frequencies of 2-bromo-6-chloro-4-fluoroaniline have been studied using FTIR and FT-Raman spectroscopy, providing insights into the vibrational modes of polysubstituted aromatic compounds. researchgate.net
Structure-Reactivity and Structure-Property Relationship Studies across Related Compounds
Understanding the relationship between the molecular structure and the resulting reactivity and properties is crucial for the rational design of new compounds with desired characteristics.
The reactivity of aromatic molecules can be quantified through both experimental and theoretical approaches. nih.gov The Hammett equation provides a framework for understanding the influence of substituents on the reaction rates and equilibrium constants of aromatic compounds. nih.gov The electronic effects of the substituents in this compound and its analogues can be dissected into inductive and resonance effects. The fluorine and bromine atoms exert a strong electron-withdrawing inductive effect but a weaker electron-donating resonance effect. The methyl group is weakly electron-donating through an inductive effect. The thiol group can be either electron-donating or electron-withdrawing depending on the reaction conditions.
Advanced Applications in Chemical Sciences
Role as a Key Synthetic Intermediate for Complex Organic Molecular Architectures
The utility of ortho-bromobenzenethiols as precursors for a variety of organosulfur compounds is well-established. acs.org These molecules can undergo further transformations at both the thiol and bromide positions, making them valuable intermediates in the synthesis of complex structures. acs.org
Building Block for Polyaromatic Systems
The bromine and thiol functionalities on the benzene (B151609) ring are strategically positioned to participate in cross-coupling reactions. Theoretically, the thiol group could be used in reactions like the C-S coupling, while the bromo group is a classic handle for Suzuki, Stille, or Buchwald-Hartwig couplings to build larger polyaromatic systems. The presence of the fluoro and methyl groups can influence the electronic properties and solubility of the resulting macromolecules.
Precursor for Advanced Heterocyclic Compounds
Organosulfur compounds, including phenothiazines and thianthrenes, are significant skeletons in various research fields and are often synthesized from ortho-bromobenzenethiol equivalents. acs.org The structure of 2-Bromo-4-fluoro-6-methylbenzenethiol is suited for intramolecular or intermolecular cyclization reactions to form sulfur-containing heterocyclic compounds. For instance, the thiol group can act as a nucleophile to displace a suitably positioned group on another molecule, or the bromo- and thiol- groups could react in a concerted fashion to form fused ring systems.
Applications in Materials Science for Functional Polymers and Organic Electronic Materials
Aromatic thiols and their derivatives are integral to the development of functional materials due to their electronic and self-assembly properties.
Incorporation into Polymer Backbones for Modified Properties
The bifunctional nature of this compound would allow it to be incorporated into polymer chains as a monomer. Polymerization could proceed via reactions involving the thiol and bromo groups, leading to polymers such as poly(phenylene sulfide)s (PPS) with tailored properties. The fluorine atom could enhance thermal stability and modify the electronic characteristics of the polymer, while the methyl group could improve solubility in organic solvents.
Role in Organic Semiconductor and Optoelectronic Device Development
Thiol-containing aromatic compounds are widely used in organic electronics, often serving as anchoring groups for self-assembled monolayers (SAMs) on metal surfaces or as components of organic semiconductors. The electronic properties of the benzene ring, tuned by the bromo, fluoro, and methyl substituents, could make polymers or molecules derived from this thiol potentially useful in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Development of Novel Ligands in Transition Metal Catalysis
The development of new catalytic transformations is a cornerstone of modern chemistry, with transition metals playing a pivotal role. mdpi.com Thiol-based ligands are known to coordinate with various transition metals. The thiol group in this compound could serve as a coordination site for a metal center. The substituents on the aromatic ring could be used to sterically and electronically tune the properties of the resulting metal complex, potentially leading to novel catalysts with enhanced activity or selectivity for specific organic transformations.
Precursors for Advanced Organic and Inorganic Hybrid Materials
The development of advanced materials often relies on the strategic design of molecular precursors that can impart specific functionalities and structural characteristics to the final material. While direct research on this compound as a precursor for advanced organic and inorganic hybrid materials is not extensively documented in publicly available literature, its chemical structure suggests several potential pathways for its application in this field. The presence of a thiol group (-SH), a bromo group (-Br), a fluoro group (-F), and a methyl group (-CH₃) on a benzene ring offers multiple reactive sites and functionalities that can be exploited in the synthesis of complex hybrid materials.
The thiol group is particularly significant as it can readily react with a variety of organic and inorganic components. For instance, thiol-ene and thiol-yne "click" chemistry reactions provide efficient and highly selective methods for the synthesis of organic-inorganic hybrid materials under mild conditions magtech.com.cn. These reactions could be used to graft molecules containing this compound onto inorganic substrates or to form cross-linked networks.
Furthermore, the thiol group has a strong affinity for metal surfaces, which can be utilized in the formation of self-assembled monolayers (SAMs) on inorganic nanoparticles or surfaces. This functionalization can be a critical step in the bottom-up fabrication of hybrid materials, allowing for precise control over the interface between the organic and inorganic components. The substituted benzene ring can then serve as a versatile platform for further chemical modifications or to introduce specific properties, such as hydrophobicity or altered electronic characteristics, to the material.
The bromine and fluorine atoms on the benzene ring also offer opportunities for further functionalization through various coupling reactions, such as Suzuki or Sonogashira coupling, which are common in the synthesis of complex organic molecules and polymers. This allows for the integration of this compound into larger organic frameworks that can then be combined with inorganic components to create hybrid materials with tailored properties.
One of the most promising areas for the application of such functionalized thiol precursors is in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Coordination polymers are formed by the self-assembly of metal ions and organic ligands, and the properties of the resulting material are highly dependent on the structure of the organic linker. While research has been conducted on coordination polymers employing benzenedithiol ligands rsc.org, the specific use of this compound as a ligand in MOFs has not been reported. However, its structure suggests that it could act as a monodentate or potentially a bridging ligand after further modification, with the bromo and fluoro substituents influencing the electronic properties and the steric hindrance around the coordination sites.
The table below summarizes the potential roles of the different functional groups in this compound in the formation of organic-inorganic hybrid materials.
| Functional Group | Potential Role in Hybrid Material Synthesis |
| Thiol (-SH) | Covalent bonding to inorganic nanoparticles (e.g., Au, Ag, CdS); Participation in thiol-ene/yne click chemistry for polymer network formation; Coordination to metal centers in MOFs and coordination polymers. |
| Bromo (-Br) | Site for cross-coupling reactions (e.g., Suzuki, Sonogashira) to extend the organic framework; Can influence the electronic properties of the material. |
| Fluoro (-F) | Enhances thermal and chemical stability; Modifies the electronic properties of the benzene ring; Can induce specific packing arrangements in the solid state. |
| Methyl (-CH₃) | Provides steric bulk, influencing the self-assembly and packing of the organic components; Can be used to tune the solubility of the precursor. |
While the direct application of this compound as a precursor for advanced organic and inorganic hybrid materials remains a subject for future research, the versatility of its functional groups suggests a high potential for its use in creating novel materials with tailored properties for a wide range of applications, from electronics to catalysis. Further investigation into the reactivity and coordination chemistry of this compound is warranted to fully explore its capabilities in the field of materials science.
Challenges and Future Research Directions in 2 Bromo 4 Fluoro 6 Methylbenzenethiol Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
A primary challenge in the chemistry of 2-bromo-4-fluoro-6-methylbenzenethiol is the development of efficient and environmentally benign synthetic pathways. Traditional methods for synthesizing substituted thiophenols often involve multi-step procedures that may rely on harsh reagents or generate significant waste. For instance, routes starting from corresponding anilines can involve diazotization followed by thiolation, which can have functional group tolerance issues. acs.org Similarly, converting phenols to thiophenols can require processes like the Schönberg rearrangement, which adds complexity. google.com
Future research must focus on creating more atom-economical and sustainable routes. This could involve:
Catalytic C-H Thiolation: Developing regioselective catalytic systems that can directly install the thiol group onto a pre-functionalized 2-bromo-4-fluorotoluene precursor, thereby eliminating steps and reducing waste.
Flow Chemistry Processes: Implementing continuous flow reactors for key synthetic steps, such as diazotization or bromination, to improve safety, control, and yield while minimizing solvent usage. A patent for the related compound 2-bromo-4-fluoro-6-methylphenol (B2496722) highlights a process involving diazotization and subsequent bromination, which could be a candidate for such optimization. google.com
Greener Reagents: Exploring the use of less hazardous sulfur sources and brominating agents. For example, using sodium sulfide as a sulfur source in copper-catalyzed reactions with aryl iodides has been shown to be effective. organic-chemistry.org Adapting such methods for aryl bromides would be a significant step forward.
| Synthetic Challenge | Potential Sustainable Solution | Key Benefit |
| Multi-step synthesis | Direct C-H functionalization | Reduced waste, improved atom economy |
| Hazardous reagents | Use of greener sulfur/bromine sources | Enhanced safety and lower environmental impact |
| Batch processing limitations | Implementation of flow chemistry | Improved control, safety, and scalability |
Exploration of Novel Reactivity Patterns and Selective Catalytic Transformations
The presence of three distinct functional groups (thiol, bromo, fluoro) offers a platform for diverse and selective chemical transformations, which remains a largely unexplored area. The primary challenge lies in achieving chemoselectivity—modifying one functional group while leaving the others intact.
Thiol Moiety: The thiol group is a potent nucleophile and can be easily oxidized to form disulfides. wikipedia.org Future work should focus on leveraging its nucleophilicity in reactions like Michael additions or as a ligand for metal catalysts, while controlling its oxidation state. wikipedia.orgacs.org
Bromine Moiety: The aryl bromide is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). Research should be directed towards developing catalysts that can selectively activate the C-Br bond in the presence of the thiol and fluoro groups. Reductive dehalogenation of the C-Br bond is also a known transformation that could be selectively applied. organic-chemistry.orgacs.org
Fluorine Moiety: The C-F bond is typically the strongest carbon-halogen bond, making it inert under many conditions. drishtiias.com However, in nucleophilic aromatic substitution (SNAr) reactions, aryl fluorides can be more reactive than other aryl halides due to fluorine's high electronegativity, which stabilizes the intermediate Meisenheimer complex. wyzant.comacsgcipr.org Future research could explore novel SNAr reactions or develop advanced catalytic systems, such as electrophotocatalysis, to activate this typically robust bond for new transformations. nih.gov
A key research direction is the development of orthogonal reaction strategies, where each functional group can be addressed sequentially under specific catalytic conditions without interfering with the others.
Advanced Computational Modeling for Predictive Reactivity and Material Design
Computational chemistry offers a powerful tool to predict and understand the behavior of this compound, thereby guiding experimental efforts. Advanced modeling can help overcome the challenge of predicting site-selectivity in reactions and designing materials with desired properties.
Future research should employ methods like Density Functional Theory (DFT) to:
Predict Reactivity: Model the electronic structure to predict the pKa of the thiol, the susceptibility of each carbon atom to nucleophilic or electrophilic attack, and the relative activation barriers for reactions at the thiol, bromo, and fluoro sites. nih.govresearchgate.net
Design Selective Catalysts: Simulate the interaction of the molecule with various transition metal catalysts to identify ligands and conditions that favor selective activation of the C-Br bond over the C-F or S-H bonds.
Simulate Material Properties: Predict the behavior of the molecule in larger systems. For example, modeling its adsorption energy and orientation on metal surfaces (like gold or silver) can guide the design of self-assembled monolayers (SAMs) for electronics or sensor applications.
| Modeling Goal | Computational Method | Potential Outcome |
| Site-selective reactivity | Density Functional Theory (DFT) | Prediction of reaction pathways and activation energies |
| Catalyst design | Transition state modeling | Identification of optimal catalysts for selective transformations |
| Material properties | Molecular dynamics simulations | Design of functional SAMs and nanomaterials |
Integration into Supramolecular Assemblies and Nanomaterial Systems
The thiol group makes this compound an ideal candidate for anchoring onto the surface of metal nanoparticles, particularly gold (Au) and silver (Ag), to form functionalized nanomaterials. mdpi.comaip.org The challenge is to understand how the other substituents (Br, F, CH₃) influence the properties of the resulting systems.
Future research directions include:
Functionalized Nanoparticles: Creating nanoparticles functionalized with this molecule and exploring their applications. The electronic effects of the fluoro and bromo substituents could modulate the surface charge and stability of the nanoparticles, which is critical for applications in SERS-based biosensors. mdpi.com
Catalytic Nanomaterials: Using the functionalized nanoparticles as catalysts, where the thiol acts as an anchor and the accessible bromo and fluoro groups can be used for further reactions or to tune the catalytic activity of the nanoparticle core. scielo.brresearchgate.net
Self-Assembled Monolayers (SAMs): Studying the formation of SAMs on planar metal surfaces. The interplay between the substituents will dictate the packing density and surface properties of the monolayer, which could be exploited in molecular electronics or as anti-fouling coatings.
Discovery of Underexplored Reactions and Transformations of the Thiol, Bromine, and Fluorine Moieties
Beyond established reactions, there is a significant opportunity to discover novel transformations for this trifunctional molecule. The unique electronic environment created by the combination of electron-withdrawing (F, Br) and electron-donating (CH₃) groups could lead to unprecedented reactivity.
Future research should aim to explore:
Thiol-Mediated Dynamic Chemistry: Investigating the reversible formation of disulfide bonds to create dynamic covalent networks or responsive materials.
Modern C-Br Functionalization: Applying cutting-edge techniques like metallaphotoredox catalysis to achieve novel cross-couplings at the bromide position under mild conditions, which may offer different selectivity compared to traditional thermal methods. princeton.edu
Selective C-F Bond Activation: A major frontier in organic chemistry is the selective activation and functionalization of C-F bonds. researchgate.net Developing methods that can selectively transform the C-F bond of this compound would represent a significant breakthrough, opening up new avenues for creating highly complex fluorinated aromatic compounds.
Intramolecular Cyclization Reactions: Designing reactions that involve two of the three functional groups to form novel heterocyclic scaffolds, which are of high interest in medicinal chemistry and materials science.
By addressing these challenges, the scientific community can unlock the full potential of this compound as a valuable building block for the synthesis of advanced materials, complex organic molecules, and functional nanosystems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
